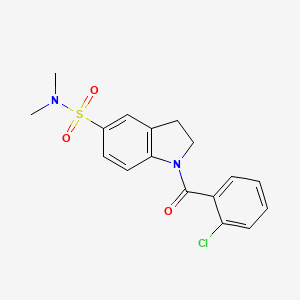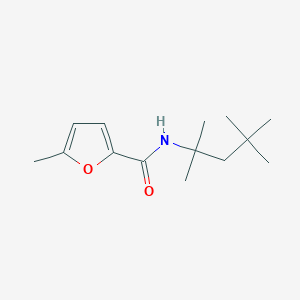![molecular formula C17H23ClN2O4 B4680321 ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4680321.png)
ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate, also known as VU0467154, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate has been studied for its potential as a therapeutic agent for various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. It has been shown to modulate the activity of certain neurotransmitter receptors in the brain, leading to improved cognitive function and motor control in animal models.
Wirkmechanismus
Ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor that is involved in the regulation of various brain functions. By binding to a specific site on the receptor, this compound enhances the activity of mGluR5, leading to increased neurotransmitter release and improved neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and motor control in animal models of neurological disorders. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate is its high potency and selectivity for mGluR5, making it an ideal tool for studying the role of this receptor in various neurological disorders. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer to animals or cells in culture.
Zukünftige Richtungen
Future research on ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate could focus on its potential as a therapeutic agent for specific neurological disorders, as well as its use as a tool for studying the role of mGluR5 in various brain functions. Other future directions could include the development of more potent and selective analogs of this compound, as well as the investigation of its potential side effects and toxicity in vivo.
Eigenschaften
IUPAC Name |
ethyl 4-[4-(4-chlorophenoxy)butanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-2-23-17(22)20-11-9-19(10-12-20)16(21)4-3-13-24-15-7-5-14(18)6-8-15/h5-8H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHIDCATGQDWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4680239.png)
![4-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4680241.png)
![ethyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4680253.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4680268.png)
![2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4680274.png)
![4-(butylthio)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4680280.png)

![1-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-4-piperidinecarboxamide](/img/structure/B4680303.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4680304.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(isopropylthio)benzamide](/img/structure/B4680310.png)


![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4680349.png)